4-chloroquinoline-3-sulfonyl Chloride

Description

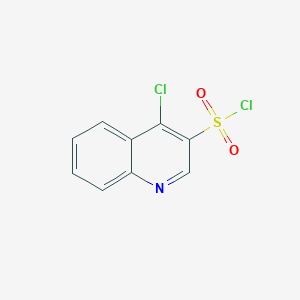

Structure

2D Structure

Properties

IUPAC Name |

4-chloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCXDQDFYWKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473808 | |

| Record name | 4-Chloroquinoline-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157494-40-1 | |

| Record name | 4-Chloroquinoline-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The chlorinolysis of thioquinanthrene (1,4-dithiino[2,3-c:5,6-c']diquinoline) represents a classical route to 4-chloroquinoline-3-sulfonyl chloride. Thioquinanthrene, synthesized via sulfurization of quinoline, undergoes oxidative chlorination in the presence of chlorine gas and water. The reaction proceeds through cleavage of the γ-quinolinyl-sulfur bond, followed by sulfonyl chloride formation at the 3-position and chlorination at the 4-position (Figure 1).

Critical Parameters :

Optimization of Reaction Conditions

The patent literature emphasizes stepwise temperature adjustments to enhance yield. For example, a protocol involving initial chlorination at 100°C for 1 hour, followed by incremental increases to 130°C, achieves >90% purity. Similar optimization is observed in quinoline systems, where prolonged reaction times (3–10 hours) ensure complete conversion.

Table 1: Chlorinolysis Optimization Parameters

One-Pot Synthesis Using Quinoline N-Oxides

Dual Role of Sulfonyl Chlorides

Industrial-Scale Production Methods

Large-Scale Chlorination Reactors

Industrial protocols adapt laboratory methods using continuous-flow reactors to manage exothermic chlorination. For instance, a patent describes a 500 L reactor charged with thioquinanthrene and chlorsulfonic acid, achieving batch yields of 82–84% after distillation.

Key Industrial Challenges :

-

Purification : Crystallization from toluene/acetone mixtures removes residual chlorine.

-

Safety : Phosgene scrubbers mitigate hazardous gas emissions during chlorination.

Table 2: Industrial Process Metrics

| Metric | Laboratory Scale | Industrial Scale | Source |

|---|---|---|---|

| Yield | 80–90% | 82–84% | |

| Purity (HPLC) | >99% | 99.7% | |

| Production Cycle Time | 12–24 hours | 8–10 hours |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Chlorinolysis : High purity (>99%) but requires hazardous chlorine gas handling.

-

One-Pot Synthesis : Eco-friendly and scalable, yet limited to N-oxide precursors.

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chlorinolysis | 80–90% | >99% | High | Moderate (Cl₂ use) |

| One-Pot Synthesis | 85–90% | 98–99% | Moderate | Low (metal-free) |

Chemical Reactions Analysis

Types of Reactions: 4-chloroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloroquinoline-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance the efficacy of drugs targeting infectious diseases and cancer.

Case Study: Antimalarial Compounds

Research has demonstrated that derivatives of quinoline, including those derived from this compound, have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. A study synthesized several hybrids combining chloroquine with other pharmacophores, resulting in compounds that exhibited enhanced potency compared to their parent drugs .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound Name | Activity Against P. falciparum | Yield (%) |

|---|---|---|

| Chloroquine | Moderate | - |

| Hybrid A | High | 85-90 |

| Hybrid B | Very High | 50-77 |

Bioconjugation Techniques

The compound is utilized in bioconjugation processes, which are essential for developing targeted drug delivery systems. By facilitating the attachment of biomolecules to surfaces or other molecules, it plays a vital role in enhancing the specificity and efficacy of therapeutic agents.

Application in Drug Delivery

In drug delivery systems, this compound has been employed to create conjugates that improve the pharmacokinetics of drugs by enabling targeted delivery to specific tissues or cells .

Fluorescent Probes

Another significant application of this compound is in the development of fluorescent probes for biological imaging. These probes are crucial for visualizing cellular processes and understanding biological mechanisms at a molecular level.

Example: Cellular Imaging

Studies have shown that compounds derived from this compound can be modified to produce fluorescent markers that allow researchers to track cellular activities in real time . This application is particularly valuable in cancer research, where understanding cell behavior can lead to better therapeutic strategies.

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent to enhance the detection and quantification of various substances within complex mixtures. Its reactivity allows for improved sensitivity and specificity in analytical methods.

Use as a Reagent

The compound has been used successfully in various analytical techniques, including chromatography and mass spectrometry, contributing to advancements in the detection of biomolecules and environmental pollutants .

Material Science

The compound finds applications in material science, particularly in creating functional polymers with specific properties for industrial applications. Its unique chemical structure allows it to be incorporated into materials that require specific mechanical or thermal properties.

Development of Functional Polymers

Research indicates that polymers synthesized using this compound exhibit enhanced durability and resistance to environmental factors, making them suitable for a variety of industrial uses .

Mechanism of Action

The mechanism of action of 4-chloroquinoline-3-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity and Functional Group Variations

4-Chloroquinoline-3-Sulfonylfluoride

- Structure: Replaces the sulfonyl chloride group with a sulfonyl fluoride (C₉H₅ClFNO₂S, MW: 245.66) .

- Key Differences : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides, making them advantageous in click chemistry and bioconjugation. However, reduced electrophilicity may limit their utility in rapid amination reactions .

NLCQ-1 (4-[3-(2-Nitro-1-imidazolyl)propylamino]-7-chloroquinoline hydrochloride)

- Structure: A 7-chloroquinoline derivative with a nitroimidazole side chain (vs. C-4 chlorine in the target compound) .

- Key Differences: The C-7 chlorine in NLCQ-1 enhances DNA-binding affinity (C₅₀ = 44 µM) compared to non-chlorinated analogs (e.g., NLQ-1, C₅₀ >225 µM). This substitution also improves hypoxic selectivity in tumor cells by 388-fold under prolonged exposure, a feature absent in analogs lacking the quinoline chlorine .

4-Chloropyridine-3-Sulfonyl Chloride

- Structure : Pyridine core (smaller aromatic system) with C-4 chlorine and C-3 sulfonyl chloride (CAS: 33263-44-4) .

- Key Differences: The pyridine ring’s reduced conjugation and electron-withdrawing effects alter reactivity. For instance, the absence of the fused benzene ring in quinoline diminishes π-π stacking interactions critical for biological targeting .

Comparative Data Table

Biological Activity

4-Chloroquinoline-3-sulfonyl chloride is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a chloro group at the 4-position and a sulfonyl chloride functional group at the 3-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its significant biological activities, including antimicrobial, antiviral, and anticancer properties.

The chemical formula of this compound is C₉H₆ClN₁O₂S. Its sulfonyl chloride moiety makes it highly reactive, allowing it to participate in diverse chemical reactions and modifications of biomolecules. This reactivity is crucial for its applications in biological research and drug development.

The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophiles, including proteins and nucleic acids. This interaction can lead to modifications that alter the function of target biomolecules, influencing various metabolic pathways. Notably, compounds with sulfonyl fluoride groups have been shown to interact with serine proteases, inhibiting their activity through covalent modification.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable effectiveness against various bacterial strains. For instance, studies have shown that certain derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

Antiviral Properties

The compound has also been investigated for its antiviral activity. Some derivatives demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline ring can enhance antiviral efficacy .

Anticancer Effects

This compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines. For example, studies involving leukemia cell lines revealed that certain derivatives could induce apoptosis and inhibit DNA synthesis, leading to significant cell cycle arrest at the G0/G1 phase . The compound's ability to modify proteins involved in cancer cell proliferation further underscores its potential as an anticancer agent.

Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound against several human solid tumor cell lines, including lung (A549) and colon (HCT116) carcinomas. The results indicated that the compound inhibited cell growth significantly, with IC50 values determined through quantitative metabolic assays .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.3 |

| HCT116 | 8.5 |

| CCRF-CEM | 5.0 |

| K562 | 10.1 |

Mechanistic Studies

Further investigations into the mechanism of action revealed that this compound interacts with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase isoforms (hCA I and hCA II), with varying degrees of inhibition observed across different derivatives .

| Enzyme | Ki (µM) |

|---|---|

| hCA I | 0.966 |

| hCA II | 0.083 |

Q & A

Q. What are the critical safety considerations when handling 4-chloroquinoline-3-sulfonyl chloride in laboratory settings?

- Methodological Answer: Always use personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides are highly reactive and can hydrolyze to release HCl gas . In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Store the compound in a cool, dry place under inert gas (e.g., argon) to prevent moisture-induced degradation .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

- Methodological Answer: Use stoichiometric excess of chlorinating agents (e.g., thionyl chloride or sulfuryl chloride) to ensure complete conversion of the sulfonic acid intermediate. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FT-IR to detect the disappearance of the -SO3H group. Typical reaction conditions involve refluxing in anhydrous dichloromethane (DCM) or toluene under nitrogen .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer: Recrystallization from non-polar solvents (e.g., hexane or ethyl acetate) is effective for removing unreacted precursors. Column chromatography using silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) can separate sulfonyl chloride derivatives. Confirmation of purity should include melting point analysis (mp ~48–50°C for analogous compounds) and elemental analysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the quinoline backbone and sulfonyl chloride functional group.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₅Cl₂NO₂S; MW 270.08 g/mol) .

- FT-IR: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .

Q. How does this compound decompose under varying storage conditions?

- Methodological Answer: The compound hydrolyzes in the presence of moisture, forming 4-chloroquinoline-3-sulfonic acid and HCl. Store in amber glass vials with PTFE-lined caps under anhydrous conditions. Monitor stability via periodic ¹H NMR to detect hydrolysis products .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of this compound with amines?

- Methodological Answer: The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the sulfonyl chloride group, forming a sulfonamide intermediate, and (2) elimination of HCl. Kinetic studies using stopped-flow UV-Vis spectroscopy can elucidate rate constants. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and identify reactive sites. For example, the sulfonyl chloride group’s electrophilicity and the quinoline ring’s π-system influence regioselectivity in Suzuki-Miyaura couplings. Use software like Gaussian or ORCA for simulations .

Q. What strategies mitigate low yields in synthesizing this compound derivatives?

- Methodological Answer:

- Side-Reaction Control: Add molecular sieves to scavenge water and suppress hydrolysis.

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the sulfonyl chloride group.

- Temperature Optimization: Lower reaction temperatures (-10°C to 0°C) reduce byproduct formation in sensitive reactions .

Q. How can researchers design novel bioactive derivatives using this compound as a scaffold?

- Methodological Answer: Target the sulfonyl chloride group for functionalization with heterocyclic amines (e.g., piperazine) or thiols. Use Structure-Activity Relationship (SAR) studies to evaluate antimicrobial or anticancer activity. For example, derivatives with electron-withdrawing substituents on the quinoline ring show enhanced bioactivity .

Q. What advanced analytical methods resolve contradictions in reported spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.